molecular formula C7H9NO3S B14139183 2-Amino-5-(methylsulfonyl)phenol CAS No. 43115-41-9

2-Amino-5-(methylsulfonyl)phenol

Cat. No.: B14139183
CAS No.: 43115-41-9
M. Wt: 187.22 g/mol
InChI Key: IXGURTAEYOZRDF-UHFFFAOYSA-N
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Description

2-Amino-5-(methylsulfonyl)phenol is an organic compound with the molecular formula C7H9NO3S It is a derivative of phenol, featuring an amino group at the 2-position and a methylsulfonyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(methylsulfonyl)phenol typically involves the sulfonation of 2-Aminophenol followed by methylation. One common method includes the reaction of 2-Aminophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete sulfonation. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(methylsulfonyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various alkylated, acylated, and sulfonated derivatives.

Scientific Research Applications

2-Amino-5-(methylsulfonyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(methylsulfonyl)phenol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The sulfonyl group can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(methylsulfonyl)phenol
  • 2-Amino-6-(methylsulfonyl)phenol
  • 2-Amino-5-(ethylsulfonyl)phenol

Uniqueness

2-Amino-5-(methylsulfonyl)phenol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

43115-41-9

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

2-amino-5-methylsulfonylphenol

InChI

InChI=1S/C7H9NO3S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3

InChI Key

IXGURTAEYOZRDF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N)O

Origin of Product

United States

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